molecular formula C10H11N3 B11914624 8-Hydrazinyl-2-Methylquinoline

8-Hydrazinyl-2-Methylquinoline

Cat. No.: B11914624
M. Wt: 173.21 g/mol
InChI Key: KIEONCCYDSMCPG-UHFFFAOYSA-N
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Description

8-Hydrazinyl-2-Methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydrazinyl and methyl groups in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(2-methylquinolin-8-yl)hydrazine

InChI

InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3

InChI Key

KIEONCCYDSMCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NN)C=C1

Origin of Product

United States

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